molecular formula C14H11F3N2O3S B2759781 Ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate CAS No. 330189-97-4

Ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate

Cat. No. B2759781
M. Wt: 344.31
InChI Key: PQXRXRQTRBLGEL-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate is a chemical compound with the CAS Number: 133046-46-5 . It has a molecular weight of 225.19 . It is a derivative of thiazole-5-carboxylic acid, which is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate can be represented by the linear formula C7H6F3NO2S . The InChI code for this compound is 1S/C7H6F3NO2S/c1-2-13-5(12)4-3-14-6(11-4)7(8,9)10/h3H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate is a solid substance . It should be stored sealed in dry conditions at 2-8°C . More specific physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Ethyl 2-(1-benzyloxycarbonylaminoethyl)-R-Δ2-thiazoline-4-carboxylate and related derivatives have been synthesized using methods like the iminoether coupling and dehydration methods. These compounds exhibit racemization at the N-terminal side connected to the thiazoline ring during formation, highlighting the chemical behavior of thiazoline peptides (Hirotsu, Shiba, & Kaneko, 1970).
  • Novel compounds like ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate have been designed and synthesized, demonstrating the versatility of thiazole derivatives in chemical synthesis (Tang Li-jua, 2015).

Biological Activities and Applications

  • Certain derivatives containing thiazole nuclei have shown antimicrobial, antilipase, and antiurease activities, indicating their potential in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
  • Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and displayed in vitro antitumor activity against human tumor cell lines, showcasing the anticancer potential of thiazole derivatives (El-Subbagh, Abadi, & Lehmann, 1999).

Advances in Drug Discovery

  • Novel benzothiazole-containing derivatives have been synthesized for their antibacterial and antioxidant activities, as well as their antitubercular activity against Mycobacterium tuberculosis, indicating their relevance in drug discovery and medicinal chemistry (Bhoi, Borad, Pithawala, & Patel, 2016).

Spectroscopic and Structural Analyses

Safety And Hazards

This compound has several hazard statements associated with it: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

The future directions for research on Ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate and similar compounds could involve further exploration of their therapeutic potential, given their promising roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . Additionally, more detailed studies on their synthesis, chemical reactions, and mechanisms of action could provide valuable insights.

properties

IUPAC Name

ethyl 2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3S/c1-2-22-12(21)10-7-23-13(18-10)19-11(20)8-4-3-5-9(6-8)14(15,16)17/h3-7H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXRXRQTRBLGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate

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